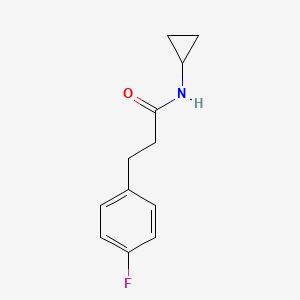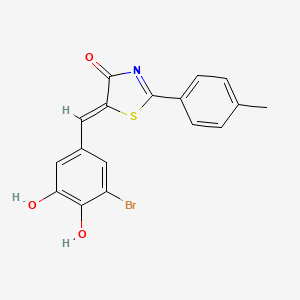![molecular formula C20H24N2O2S B5351566 2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide](/img/structure/B5351566.png)
2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide, also known as ANOATE, is a chemical compound that has been synthesized for its potential use in scientific research. ANOATE is a member of the anilide family of compounds and has been shown to have potential applications in the field of neuroscience. In
Wirkmechanismus
The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide is not fully understood. However, it is believed that this compound works by modulating the activity of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity and are important for learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Specifically, this compound has been shown to enhance cognitive function, improve memory retention, and have neuroprotective effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide has a number of advantages for use in lab experiments. Specifically, this compound is easy to synthesize and has a high degree of purity. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for use in lab experiments. Specifically, this compound is not water-soluble and can be difficult to dissolve in some solvents.
Zukünftige Richtungen
There are a number of future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide. Specifically, future research could focus on the development of more effective synthesis methods for this compound. Future research could also focus on the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Additionally, future research could explore the potential use of this compound in the treatment of other neurological disorders such as depression and anxiety.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the field of neuroscience. This compound has been shown to have neuroprotective effects and to enhance cognitive function. This compound is easy to synthesize and has a high degree of purity. However, this compound is not water-soluble and can be difficult to dissolve in some solvents. Future research on this compound could focus on the development of more effective synthesis methods, the mechanism of action of this compound, and its potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide involves the reaction of mesitylene with thionyl chloride to form mesityl chloride. This is then reacted with aniline to form 2-anilinomethyl-mesityl chloride. The final step involves the reaction of the 2-anilinomethyl-mesityl chloride with thioacetamide to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[(2-anilino-2-oxoethyl)thio]-N-mesitylpropanamide has been shown to have potential applications in the field of neuroscience. Specifically, this compound has been shown to have neuroprotective effects and to enhance cognitive function. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(2-anilino-2-oxoethyl)sulfanyl-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-13-10-14(2)19(15(3)11-13)22-20(24)16(4)25-12-18(23)21-17-8-6-5-7-9-17/h5-11,16H,12H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJAPKSMVGGKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)SCC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-6-{3-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5351491.png)
![2-cyclohexyl-7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5351496.png)

![3-[(2-butylpyrrolidin-1-yl)carbonyl]-5-(phenoxymethyl)-1H-pyrazole](/img/structure/B5351518.png)

![4-[4-(4-benzoyl-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5351535.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5351543.png)
![4-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5351551.png)
![1-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5351556.png)

![1-(4-chloro-3-methylphenoxy)-3-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-propanol](/img/structure/B5351570.png)
![methyl [5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5351575.png)
![5-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5351590.png)
![N-cyclopentyl-N'-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5351598.png)